Cas no 851781-45-8 (N-{4-1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide)

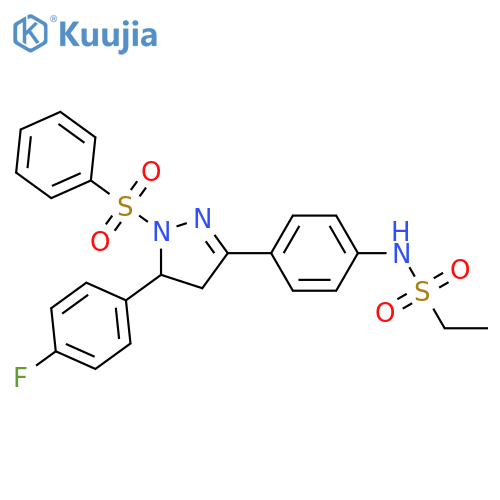

851781-45-8 structure

商品名:N-{4-1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide

N-{4-1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-{4-1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide

- AKOS008131987

- F0622-0092

- 851781-45-8

- N-{4-[1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

- N-(4-(5-(4-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

- Z431511536

- N-[4-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

-

- インチ: 1S/C23H22FN3O4S2/c1-2-32(28,29)26-20-14-10-17(11-15-20)22-16-23(18-8-12-19(24)13-9-18)27(25-22)33(30,31)21-6-4-3-5-7-21/h3-15,23,26H,2,16H2,1H3

- InChIKey: UYABXDBMAKDELR-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC=CC=1)(N1C(C2C=CC(=CC=2)F)CC(C2C=CC(=CC=2)NS(CC)(=O)=O)=N1)(=O)=O

計算された属性

- せいみつぶんしりょう: 487.10357670g/mol

- どういたいしつりょう: 487.10357670g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 33

- 回転可能化学結合数: 7

- 複雑さ: 891

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 113Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

N-{4-1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0622-0092-3mg |

N-{4-[1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |

851781-45-8 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F0622-0092-15mg |

N-{4-[1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |

851781-45-8 | 90%+ | 15mg |

$89.0 | 2023-07-28 | |

| Life Chemicals | F0622-0092-2mg |

N-{4-[1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |

851781-45-8 | 90%+ | 2mg |

$59.0 | 2023-07-28 | |

| Life Chemicals | F0622-0092-30mg |

N-{4-[1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |

851781-45-8 | 90%+ | 30mg |

$119.0 | 2023-07-28 | |

| Life Chemicals | F0622-0092-2μmol |

N-{4-[1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |

851781-45-8 | 90%+ | 2μmol |

$57.0 | 2023-07-28 | |

| Life Chemicals | F0622-0092-10mg |

N-{4-[1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |

851781-45-8 | 90%+ | 10mg |

$79.0 | 2023-07-28 | |

| Life Chemicals | F0622-0092-75mg |

N-{4-[1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |

851781-45-8 | 90%+ | 75mg |

$208.0 | 2023-07-28 | |

| Life Chemicals | F0622-0092-20mg |

N-{4-[1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |

851781-45-8 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F0622-0092-4mg |

N-{4-[1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |

851781-45-8 | 90%+ | 4mg |

$66.0 | 2023-07-28 | |

| Life Chemicals | F0622-0092-50mg |

N-{4-[1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |

851781-45-8 | 90%+ | 50mg |

$160.0 | 2023-07-28 |

N-{4-1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide 関連文献

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

851781-45-8 (N-{4-1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide) 関連製品

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬